![molecular formula C21H25N3O3 B5661270 4-(1H-indol-3-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}butanamide](/img/structure/B5661270.png)
4-(1H-indol-3-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}butanamide
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Overview
Description
“4-(1H-indol-3-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}butanamide” is a compound of interest in medicinal chemistry due to its complex structure and potential pharmacological activities. This compound is characterized by its indole and butanamide groups, which are common in many biologically active molecules.
Synthesis Analysis
The synthesis of similar indole-based compounds involves multiple steps, starting from basic indole structures and incorporating various functional groups to achieve the desired compound. For example, in the synthesis of related indole derivatives, sequential transformations were applied to 4-(1H-indol-3-yl)butanoic acid, including reactions with ethyl 4-chlorobutanoyl chloride and various electrophiles (Nazir et al., 2018). Another method involved the preparation of butanamides with different amines, demonstrating the versatility in the synthesis of such compounds (Horishny & Matiychuk, 2020).
Molecular Structure Analysis
The molecular structure of compounds in this class typically includes an indole core, which is known for its stability and biological relevance. The structure of similar compounds has been confirmed through various spectroscopic methods, including NMR and X-ray crystallography, providing detailed insights into their molecular conformation and bonding (Zhang et al., 2011).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, such as cyclizations, substitutions, and additions, often yielding biologically active molecules. For example, indole-based compounds have been used in the synthesis of antimicrobial agents, showcasing their reactivity and potential in drug discovery (El-Sayed et al., 2011).
properties
IUPAC Name |
4-(1H-indol-3-yl)-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14-9-17(27-24-14)10-16-12-26-13-20(16)23-21(25)8-4-5-15-11-22-19-7-3-2-6-18(15)19/h2-3,6-7,9,11,16,20,22H,4-5,8,10,12-13H2,1H3,(H,23,25)/t16-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWURNWFRPVYIO-UZLBHIALSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)CCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)CCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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